molecular formula C15H12N4O B11851168 4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde CAS No. 648449-13-2

4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde

Cat. No.: B11851168
CAS No.: 648449-13-2
M. Wt: 264.28 g/mol
InChI Key: XCYLQYCBWNBACQ-UHFFFAOYSA-N
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Description

4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde is a heterocyclic compound that features a quinazoline core structure with a pyridin-2-ylmethylamino substituent at the 4-position and a carbaldehyde group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carboxylic acid.

    Reduction: 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-methanol.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde involves its interaction with molecular targets such as kinases and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

648449-13-2

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

4-(pyridin-2-ylmethylamino)quinazoline-6-carbaldehyde

InChI

InChI=1S/C15H12N4O/c20-9-11-4-5-14-13(7-11)15(19-10-18-14)17-8-12-3-1-2-6-16-12/h1-7,9-10H,8H2,(H,17,18,19)

InChI Key

XCYLQYCBWNBACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O

Origin of Product

United States

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